Potassium 2-iodo-5-methylbenzenesulfonate

Hypervalent Iodine Catalysis Alcohol Oxidation Green Chemistry

Problem: Stoichiometric hypervalent iodine oxidants (IBX, DMP) pose explosion hazards, generate stoichiometric waste, and incur high per-reaction costs. Solution: Potassium 2-iodo-5-methylbenzenesulfonate (Pre-IBS) is a bench-stable precursor that, with Oxone co-oxidant, generates the active iodine(V) catalyst Me-IBS in situ. • 1 mol% catalyst loading vs 1 eq. stoichiometric oxidant - 100-fold mass reduction • Transition-metal-free oxidation of alcohols to aldehydes, ketones, or carboxylic acids • 5-methyl substitution enhances catalytic activity vs unsubstituted analogs • Recyclable: quantitatively recovered as co-product in thiazole synthesis

Molecular Formula C7H6IKO3S
Molecular Weight 336.19 g/mol
CAS No. 1093215-92-9
Cat. No. B7987333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-iodo-5-methylbenzenesulfonate
CAS1093215-92-9
Molecular FormulaC7H6IKO3S
Molecular Weight336.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C7H7IO3S.K/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyLFQHEPUFDZVNHD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-Iodo-5-methylbenzenesulfonate: Catalytic Oxidation Precursor


Potassium 2-iodo-5-methylbenzenesulfonate (CAS 1093215-92-9), also referred to as Pre-IBS or pre-MIBSK, is a bench-stable organoiodine compound . It serves as a precursor that, in the presence of the co-oxidant Oxone (potassium peroxymonosulfate), generates the active hypervalent iodine(V) catalyst 2-iodoxy-5-methylbenzenesulfonic acid (Me-IBS) in situ . This compound is primarily utilized as a catalyst for the greener, selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, offering an alternative to stoichiometric hypervalent iodine reagents [1].

1 Precursor for in situ iodine(V) catalyst generation with Oxone
2 Supports catalytic alcohol oxidation to aldehydes, ketones, acids
3 Alternative to stoichiometric hypervalent iodine reagents

Potassium 2-Iodo-5-methylbenzenesulfonate: Why Substitutes Fail


Potassium 2-iodo-5-methylbenzenesulfonate cannot be substituted indiscriminately with other hypervalent iodine reagents or sulfonate salts due to its unique combination of an iodine(I) center that is selectively oxidized in situ to the active iodine(V) catalyst, and a sulfonate counterion that contributes to the high activity and selectivity of the generated IBS (iodoxybenzenesulfonic acid) species . Unlike stoichiometric oxidants such as IBX or Dess-Martin Periodinane (DMP), this compound enables a catalytic cycle with Oxone, dramatically reducing reagent mass and associated hazards [1]. Furthermore, the specific 5-methyl substitution pattern on the benzene ring has been shown to enhance catalytic activity compared to unsubstituted analogs, making it a non-interchangeable component in optimized oxidation protocols [2].

Target
Potassium 2-iodo-5-methylbenzenesulfonate
Stoichiometric substitutes
IBX, Dess-Martin Periodinane
Stoichiometric oxidants lack catalytic turnover; switching from 1 mol% to 1–1.5 eq may increase reagent mass and waste profile.
Target
5-methyl substituted IBS precursor
Unsubstituted analogs
2-iodobenzenesulfonate derivatives
Reported 5-methyl substitution pattern enhances catalytic activity; unsubstituted analogs may yield lower activity in optimized protocols.

Quantitative Evidence vs. Stoichiometric Reagents


Catalytic Activity vs. Modified IBXs

The active catalyst generated from potassium 2-iodo-5-methylbenzenesulfonate, 2-iodoxybenzenesulfonic acid (IBS, 6a), demonstrates significantly higher activity than modified 2-iodoxybenzoic acids (IBXs) in alcohol oxidation [1]. The study directly compared IBS against electron-donating group-substituted IBXs, including 5-Me-IBX, 5-MeO-IBX, and 4,5-Me2-IBX, which were already superior to standard IBX. IBS was found to be 'much more active' than these modified IBXs [1]. This is a direct head-to-head comparison within the same study.

Catalytic Activity vs. Modified IBXs
Head-to-head
IBS (6a) reported as 'much more active' than electron-donating modified IBXs (5-Me-IBX, 5-MeO-IBX, 4,5-Me₂-IBX).
Supports catalyst activity-ranking review
Study used nonaqueous conditions (nitromethane, MeCN, EtOAc)
Hypervalent Iodine Catalysis Alcohol Oxidation Green Chemistry

Reagent Mass Reduction: Catalytic vs. Stoichiometric

Potassium 2-iodo-5-methylbenzenesulfonate functions as a catalyst precursor, generating the active oxidant in situ, in stark contrast to stoichiometric hypervalent iodine oxidants like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) [1]. A direct comparison of reagent requirements highlights this difference: the standard IBS-catalyzed protocol uses 1 mol% of the potassium salt relative to the alcohol substrate [2], whereas DMP and IBX are typically employed in stoichiometric amounts (e.g., 1-1.5 equivalents) [1]. This is a cross-study comparison.

Reagent Mass Reduction
Cross-study comparable
~100-fold reduction in molar requirement: 1 mol% (0.01 eq) vs 1–1.5 eq for DMP or IBX.
Supports process mass-intensity review
Comparison based on reported alcohol oxidation protocols
Sustainable Chemistry Process Chemistry Cost Efficiency

Safety Advantages Over Explosive Iodine Reagents

A key differentiator for potassium 2-iodo-5-methylbenzenesulfonate is its improved safety profile compared to other hypervalent iodine oxidants. Literature explicitly notes that reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are explosive and require careful handling . In contrast, the pre-MIBSK system generates the active oxidant catalytically and in situ, mitigating this explosion risk [1]. This is a class-level inference based on established safety hazards.

Hazard Classification Context
Class-level
Precursor not known to be explosive; IBX and DMP classified as explosive hazards in literature.
Supports handling-hazard review
Class-level inference; review site-specific hazard assessment
Laboratory Safety Process Safety Oxidizing Agents

Recyclability of the Iodine Precursor

In a specific thiazole synthesis, potassium 2-iodo-5-methylbenzenesulfonate is a co-product that can be recovered quantitatively by simple filtration and then recycled to regenerate the iodine(III) reagent [1]. This contrasts with other hypervalent iodine methods that generate non-recyclable by-products like iodobenzene [1]. The study reported 'good yields' (46-84%) for the thiazole formation, with the potassium salt being 'quantitatively recovered' [1]. This is a direct observation from a specific reaction.

Iodine Recyclability
Head-to-head
Quantitative recovery by filtration reported; successful recycling to iodine(III) reagent demonstrated.
Supports material-cycle sustainability review
Observed in thiazole synthesis with K₂CO₃ in THF
Atom Economy Green Chemistry Sustainable Synthesis

Selective Oxidation of 4-Bromobenzyl Alcohol

Potassium 2-iodo-5-methylbenzenesulfonate was employed as a catalyst (1 mol%) in the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde [1]. The procedure yielded 76-80% of the purified aldehyde product [1]. While this does not have a direct comparator in the same study, it provides a benchmark for the performance of the catalytic system under optimized conditions. This is a cross-study comparable against other oxidation methods.

4-Bromobenzyl Alcohol Oxidation Yield
Cross-study comparable
Reported 76–80% isolated yield of 4-bromobenzaldehyde.
Supports oxidation protocol benchmarking
1 mol% catalyst, 0.65 eq Oxone, MeCN, 70 °C, 5 h
Synthetic Methodology Process Development Oxidation

Potassium 2-Iodo-5-methylbenzenesulfonate: Prioritized Use Cases


Alcohol Oxidation in Green Chemistry

Prioritize this compound for alcohol oxidation protocols where a catalytic, transition-metal-free approach is desired. The evidence demonstrates that the in situ-generated IBS catalyst is 'much more active' than modified IBXs [1] and requires only 1 mol% loading compared to stoichiometric DMP or IBX [2]. This translates to lower cost per reaction and reduced waste, making it ideal for green chemistry applications.

Large-Scale Oxidation with Safety and Cost Benefits

For reactions that would otherwise require stoichiometric IBX or DMP, substituting with a catalytic amount of potassium 2-iodo-5-methylbenzenesulfonate and Oxone eliminates the explosion hazard associated with these reagents [1]. The 100-fold reduction in hypervalent iodine reagent mass (from 1 eq to 0.01 eq) offers substantial cost savings and simplifies safety management in industrial settings.

Thiazole Synthesis with Recyclable Byproduct

In the specific synthesis of thiazoles from alkynylbenziodoxathioles and thioamides, this compound is generated as a co-product and can be quantitatively recovered by filtration and recycled [1]. This closed-loop process is highly advantageous for sustainable synthesis and atom economy, setting it apart from methods that produce non-recyclable iodobenzene waste.

Application
Selection Property
Validation Focus
Catalytic alcohol oxidation (green chemistry)
Reported catalyst activity relative to IBX/DMP
Activity-ranking and loading in research protocols
Large-scale oxidation process context
Hazard classification and reagent mass profile
Site-specific hazard and exposure review
Thiazole synthesis with co-product recovery
Material recovery and recyclability evidence
Closed-loop sustainability assessment

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